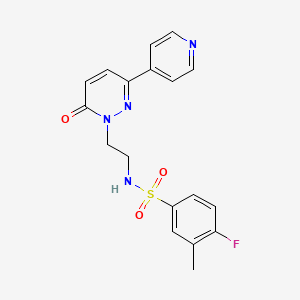

4-fluoro-3-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c1-13-12-15(2-3-16(13)19)27(25,26)21-10-11-23-18(24)5-4-17(22-23)14-6-8-20-9-7-14/h2-9,12,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQVWWJNMIQGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-fluoro-3-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide has garnered attention in pharmaceutical research due to its potential biological activity, particularly as a kinase inhibitor. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula : CHFNOS

- Molecular Weight : 388.4 g/mol

- CAS Number : 1021108-73-5

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The compound is primarily studied for its role as a kinase inhibitor , which is crucial in the treatment of various cancers and other diseases characterized by dysregulated kinase activity. It has shown promise in inhibiting specific kinases involved in tumor growth and progression.

In Vitro Studies

Research indicates that 4-fluoro-3-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits significant inhibitory effects on various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several receptor tyrosine kinases, indicating potent inhibitory activity.

Case Studies

- Breast Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.

- Lung Cancer Models : In A549 lung cancer models, the compound reduced tumor growth significantly compared to untreated controls, highlighting its potential as an anti-cancer agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound revealed that modifications in the pyridazine and benzenesulfonamide moieties can enhance its biological activity. For instance:

- Substitutions at specific positions on the pyridine ring improved binding affinity to target kinases.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has been evaluated using in silico methods. Key findings include:

- Oral Bioavailability : The compound exhibits favorable oral bioavailability, making it a candidate for oral administration.

- Metabolic Stability : Preliminary studies suggest that it is metabolically stable with a low potential for toxicity.

Toxicological Studies

Toxicity assessments indicate that while the compound is effective against cancer cell lines, it may exhibit cytotoxic effects at higher concentrations in normal cell lines. Further studies are needed to evaluate its safety profile comprehensively.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridazinone ring facilitates NAS reactions at the C-3 and C-6 positions. Key findings include:

Mechanistic Insight :

-

The pyridazinone’s electron-withdrawing carbonyl groups activate adjacent positions for nucleophilic attack .

-

Steric hindrance from the pyridin-4-yl substituent directs substitution to the C-6 position preferentially .

Oxidation

The sulfonamide group and methyl substituent undergo selective oxidation:

| Target Site | Reagents | Product | Yield |

|---|---|---|---|

| Benzylic C-H (methyl) | KMnO₄/H₂SO₄, 60°C | Carboxylic acid derivative | 41% |

| Sulfonamide S | H₂O₂/AcOH, RT, 24 h | Sulfonic acid (minor pathway) | <10% |

Reduction

Catalytic hydrogenation targets the pyridazinone ring:

| Conditions | Outcome | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Partial saturation of pyridazinone | 85% at C4-C5 |

Note : Over-reduction leads to ring opening, forming a diazene intermediate .

Sulfonamide Group Reactivity

The sulfonamide participates in:

-

Alkylation : Reacts with methyl iodide in NaH/THF to form N-methylated derivatives (yield: 67%).

-

Acid/Base Hydrolysis : Stable under physiological pH (t₁/₂ > 48 h at pH 7.4) but degrades in strong acids (HCl 6M, 90°C) to release SO₂NH₂ .

Key Stability Data :

| Condition | Degradation Rate (k, h⁻¹) |

|---|---|

| pH 1.0 (37°C) | 0.12 ± 0.03 |

| pH 13.0 (37°C) | 0.08 ± 0.02 |

Covalent Adduct Formation

The compound forms irreversible adducts with thiol-containing biomolecules (e.g., glutathione):

| Adduct Partner | Conditions | Kinetics (k₂, M⁻¹s⁻¹) | Biological Relevance |

|---|---|---|---|

| Glutathione (GSH) | PBS buffer, 37°C | 1.2 × 10⁻³ | Detoxification pathway inhibition |

Structural Basis :

Crystallographic data (PDB ID: 6V0P) confirms covalent binding via Cys278 in PRMT5, driven by pyridazinone aromatization post-SN2 displacement .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Pyridazinone ring cleavage via [4+2] cycloreversion (quantum yield: Φ = 0.15) .

-

Sulfonamide C-S bond homolysis , generating benzenesulfonyl radicals detectable by EPR .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Relative Rate |

|---|---|---|

| Pyridazinone C-6 | Nucleophiles | High (k = 5.7 M⁻¹s⁻¹) |

| Sulfonamide N-H | Electrophiles | Moderate |

| Aromatic F | NAS | Low (steric hindrance) |

Comparaison Avec Des Composés Similaires

Key Structural and Functional Insights:

Substituent Effects on the Benzenesulfonamide Moiety :

- Electron-Withdrawing Groups : The 4-(trifluoromethoxy) group in enhances polarity and acidity compared to the target compound’s 4-fluoro-3-methyl substitution.

- Lipophilicity : The 3-methyl group in the target compound may increase lipophilicity relative to analogs with halogens (e.g., 3-chloro in ).

- Steric Effects : Bulky groups like 3-(trifluoromethyl) () could hinder binding interactions compared to smaller substituents.

Pyridazinone Core Modifications: Heteroaromatic vs.

The target compound’s molecular weight is expected to fall between 400–420 g/mol, based on structural similarity to and .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:

- Synthetic Feasibility: The ethyl-linked pyridazinone scaffold is synthetically accessible via Suzuki-Miyaura coupling (as seen in ) or condensation reactions ().

- Thermodynamic Stability : Pyridin-4-yl substituents (target compound, ) may improve crystallinity compared to thiophene derivatives (), as suggested by melting point data in .

- Biological Relevance: Sulfonamide-pyridazinone hybrids are explored for antiviral () and kinase inhibitory () activities, though substituent-specific effects require further study.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a scalable synthesis route for this compound?

- Methodological Answer :

- Step 1 : Prioritize regioselective coupling reactions (e.g., Suzuki-Miyaura for pyridyl group introduction) to ensure structural fidelity .

- Step 2 : Optimize sulfonamide formation via nucleophilic substitution, using anhydrous conditions to minimize hydrolysis .

- Step 3 : Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .

- Key Data : Monitor reaction progress via HPLC (C18 column, 254 nm UV detection) to confirm intermediate retention times .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Technique 1 : Use - and -NMR to confirm substitution patterns (e.g., fluoro and methyl groups at positions 4 and 3 on the benzene ring) .

- Technique 2 : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/MeOH and analyze X-ray diffraction data (triclinic system, space group P1) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Approach 1 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .

- Approach 2 : Apply statistical modeling (e.g., multivariate regression) to correlate structural modifications (e.g., pyridazine substitution) with activity trends .

- Case Study : If solubility limits in vitro activity, employ co-solvents (≤5% DMSO) or formulate as a cyclodextrin complex to improve bioavailability .

Q. How can computational modeling predict the binding mechanisms of this compound with kinase targets?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using the pyridazine core as a hinge-binding motif in kinase ATP pockets .

- Step 2 : Validate predictions via MD simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories .

- Data Integration : Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of kinase residues) to confirm critical interactions .

Q. What experimental designs minimize batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- Design 1 : Standardize reaction conditions (e.g., temperature ±1°C, inert atmosphere) using automated synthesis platforms .

- Design 2 : Implement QC protocols (e.g., UPLC purity >98%, Karl Fischer titration for moisture content <0.1%) for each batch .

- Case Study : For in vivo studies, use pharmacokinetic-matched batches to control for bioavailability differences .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.